molecular formula C18H24N4O2 B2820088 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide CAS No. 2034562-01-9

1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide

Cat. No. B2820088
CAS RN: 2034562-01-9
M. Wt: 328.416
InChI Key: WDSDACOAOXZISE-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications

Catalytic Decomposition and Ionic Rearrangement

In a study by Manitto et al. (1999), the Rh2(OAc)4-catalyzed decomposition of a related compound, 1-diazo-4-(2-methoxyphenyl)butan-2-one, was investigated. This research highlighted the occurrence of an ionic ‘ring-walk’ rearrangement in norcaradiene derivatives, indicating a potential area of interest for compounds with similar structures, such as 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide (Manitto, Monti, Zanzola & Speranza, 1999).

Antiproliferative Properties

Lu et al. (2021) synthesized a compound structurally related to 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide, which demonstrated significant inhibitory activity against some cancer cell lines. This suggests the potential for research into antiproliferative properties of similar compounds (Lu, Zhao, Sun, Ji, Huang & Ge, 2021).

Development of New Class of Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, may provide insights into the chemical reactions and potential applications of similar triazin-1-yl compounds (Sañudo, Marcaccini, Basurto & Torroba, 2006).

Synthesis of Orally Active CCR5 Antagonists

Ikemoto et al. (2005) developed a method for synthesizing an orally active CCR5 antagonist, which can provide a framework for synthesizing related compounds, including 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide (Ikemoto, Ito, Nishiguchi, Miura & Tomimatsu, 2005).

Stereocontrolled Approaches to Cyclopropane Derivatives

Baird et al. (2001) investigated stereocontrolled approaches to 2-(2-aminoalkyl)-1-hydroxycyclopropanes. This study provides a methodological basis for synthesizing and exploring the properties of compounds like 1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide (Baird, Huber & Clegg, 2001).

properties

IUPAC Name

1-(2-methoxyphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13(2)15(12-22-11-10-19-21-22)20-17(23)18(8-9-18)14-6-4-5-7-16(14)24-3/h4-7,10-11,13,15H,8-9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSDACOAOXZISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide

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